molecular formula C12H17NO2 B8662305 Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- CAS No. 18381-83-4

Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]-

Cat. No.: B8662305
CAS No.: 18381-83-4
M. Wt: 207.27 g/mol
InChI Key: GEDRFLMRWRNXGV-UHFFFAOYSA-N
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Description

This compound features a cyclopropyl ring and a methoxyphenyl group, making it a cyclic amine with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- typically involves the reaction of cyclopropylamine with 4-methoxyphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product.

Industrial Production Methods

In industrial settings, the production of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-[2-(4-methoxyphenoxy)ethyl]amine oxide, while reduction may produce a deoxygenated derivative .

Scientific Research Applications

Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[2-(4-hydroxyphenoxy)ethyl]amine
  • Cyclopropyl-[2-(4-chlorophenoxy)ethyl]amine
  • Cyclopropyl-[2-(4-nitrophenoxy)ethyl]amine

Uniqueness

Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group.

Properties

CAS No.

18381-83-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]cyclopropanamine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-6-12(7-5-11)15-9-8-13-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3

InChI Key

GEDRFLMRWRNXGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized according to typical procedures C and D from (4-methoxyphenoxy)-acetic acid and cyclopropylamine.
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